1-(1H-tetrazol-1-yl)-N-(3,4,5-trifluorophenyl)cyclohexanecarboxamide
Description
1-(1H-Tetrazol-1-yl)-N-(3,4,5-trifluorophenyl)cyclohexanecarboxamide is a synthetic small molecule characterized by a cyclohexanecarboxamide backbone substituted with a 1H-tetrazol-1-yl group and a 3,4,5-trifluorophenylamine moiety. Its molecular formula is C₁₅H₁₄F₃N₅O, with a molecular weight of 349.30 g/mol. The compound’s structure combines a lipophilic cyclohexane ring, a polar tetrazole group (known for hydrogen-bonding capacity), and a fluorinated aryl group, which enhances metabolic stability and bioavailability .
Properties
Molecular Formula |
C14H14F3N5O |
|---|---|
Molecular Weight |
325.29 g/mol |
IUPAC Name |
1-(tetrazol-1-yl)-N-(3,4,5-trifluorophenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H14F3N5O/c15-10-6-9(7-11(16)12(10)17)19-13(23)14(4-2-1-3-5-14)22-8-18-20-21-22/h6-8H,1-5H2,(H,19,23) |
InChI Key |
SMMFRWACOPZTMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2=CC(=C(C(=C2)F)F)F)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- Unfortunately, detailed information on TAC-101’s mechanism of action is scarce.
- Researchers would investigate its interactions with biological targets (e.g., enzymes, receptors) to understand its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related derivatives, focusing on substituent effects, molecular properties, and synthetic parameters:
Key Observations:
Substituent Effects :
- The 3,4,5-trifluorophenyl group in the target compound provides three fluorine atoms in a meta/para configuration, which improves electronegativity and resistance to oxidative metabolism compared to the 3-trifluoromethylphenyl group in .
- Thioamide analogs () exhibit lower molecular weights (260–330 g/mol) and broader melting ranges (158–217°C), likely due to increased polarity from sulfur .
Fluorination Patterns :
- Compounds with multiple fluorines (e.g., 3,4,5-trifluorophenyl or bis-trifluoromethyl groups) show enhanced lipophilicity (logP ~3–4), critical for blood-brain barrier penetration or prolonged half-life .
Research Implications and Gaps
- Biological Activity : While fluorinated carboxamides are often explored as kinase inhibitors (e.g., EGFR, VEGFR), direct data on the target compound’s activity are absent. Comparative studies with ’s thioamide derivatives could clarify the role of sulfur vs. oxygen in amide bonding .
Biological Activity
1-(1H-tetrazol-1-yl)-N-(3,4,5-trifluorophenyl)cyclohexanecarboxamide is a synthetic compound notable for its unique structural features, which include a cyclohexanecarboxamide moiety, a tetrazole ring, and a trifluorophenyl group. This composition suggests significant potential for various biological activities, particularly in pharmacological applications.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 357.38 g/mol. The presence of trifluoromethyl groups enhances lipophilicity, potentially influencing its biological interactions and binding affinities to various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 357.38 g/mol |
| Structural Features | Cyclohexanecarboxamide, Tetrazole, Trifluorophenyl |
Biological Activities
Research indicates that compounds containing tetrazole and trifluorophenyl moieties exhibit diverse biological activities. These activities include:
- Anticancer Activity : Some tetrazole derivatives have been identified as microtubule destabilizers, showing potent anticancer effects against various cancer cell lines. For example, derivatives of 1H-tetrazoles have demonstrated significant inhibition of tubulin polymerization and induced cell cycle arrest in cancer cells .
- Enzyme Inhibition : The compound has been evaluated as an inhibitor of xanthine oxidase (XO), with structure-activity relationship (SAR) studies revealing that the tetrazole moiety enhances binding affinity and potency. A related study reported an IC50 value of 0.031 μM for a derivative with similar structural features .
Case Studies
- Microtubule Destabilization : A series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols were synthesized and evaluated for their ability to disrupt microtubule dynamics. Among these, certain compounds exhibited low IC50 values in the nanomolar range against cancer cell lines such as SGC-7901 and HeLa .
- Xanthine Oxidase Inhibition : In a study focusing on N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives, the introduction of the tetrazole moiety significantly improved the potency against XO, indicating the importance of this functional group in enhancing biological activity .
The biological activity of 1-(1H-tetrazol-1-yl)-N-(3,4,5-trifluorophenyl)cyclohexanecarboxamide can be attributed to its ability to interact with specific molecular targets:
- Binding Affinity : Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to quantitatively assess binding interactions with enzymes or receptors. The trifluorophenyl group is believed to enhance hydrophobic interactions, thereby increasing binding affinity.
- Cell Cycle Arrest : Mechanistic studies have shown that certain tetrazole derivatives can induce G2/M phase arrest in cancer cells by disrupting microtubule assembly .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
